N-(Quinolin-3-yl)pyrazine-2-carboxamide
CAS No.:
Cat. No.: VC15930535
Molecular Formula: C14H10N4O
Molecular Weight: 250.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10N4O |
|---|---|
| Molecular Weight | 250.25 g/mol |
| IUPAC Name | N-quinolin-3-ylpyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C14H10N4O/c19-14(13-9-15-5-6-16-13)18-11-7-10-3-1-2-4-12(10)17-8-11/h1-9H,(H,18,19) |
| Standard InChI Key | SKKDTMKCPSXGOK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=NC=CN=C3 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a quinoline group substituted at the 3-position, connected to a pyrazine ring through an amide bond. X-ray crystallography of analogous structures, such as N-(quinolin-8-yl)pyrazine-2-carboxamide, reveals planar conformations with r.m.s. deviations of 0.055–0.068 Å for non-hydrogen atoms . Intramolecular N–H···N hydrogen bonds between the carboxamide NH and pyrazine/quinoline nitrogen atoms stabilize the structure, while C–H···O interactions further enhance rigidity . For the 3-yl isomer, steric effects may slightly distort planarity compared to the 8-yl derivative, though computational models suggest similar conjugation .
Table 1: Key Molecular Properties
Supramolecular Interactions
In crystalline states, π–π stacking between quinoline and pyrazine rings dominates, with intercentroid distances of 3.367–3.589 Å . Offset stacking angles (2.9–12.2°) facilitate layered architectures, while C–H···O bonds link molecules into three-dimensional frameworks . Hirshfeld surface analyses of analogues indicate that van der Waals interactions (∼60%) and hydrogen bonds (∼25%) govern packing .
Synthesis and Derivative Formation
Conventional Synthesis
The parent compound is synthesized via carbodiimide-mediated coupling between pyrazine-2-carboxylic acid and 3-aminoquinoline. In a representative procedure :
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Activation: Pyrazine-2-carboxylic acid (1.49 g, 12 mmol) reacts with 1,10-carbonyldiimidazole (1.95 g, 12 mmol) in 1,2-dichloroethane under reflux to form an active acyl imidazole intermediate.
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Amidation: 3-Aminoquinoline (1.15 g, 8 mmol) is added, yielding N-(quinolin-3-yl)pyrazine-2-carboxamide after 16 hours.
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Purification: Column chromatography (SiO₂, CHCl₃ eluent) followed by ethanol recrystallization affords colorless crystals (75% yield) .
Suzuki Cross-Coupling for Derivatives
Functionalized derivatives are accessible via palladium-catalyzed Suzuki reactions. For example, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide undergoes coupling with aryl boronic acids (1.0 equiv) in 1,4-dioxane/water (10:1) at 90°C for 24 hours, yielding arylated analogs (60–85% yields) . This method introduces substituents at the pyrazine or quinoline rings, modulating electronic and steric properties for targeted applications.
Coordination Chemistry and Metal Complexes
Ligand Behavior
The compound acts as a tridentate ligand, coordinating through the pyrazine nitrogen, amide oxygen, and quinoline nitrogen. In copper(II) complexes, it forms distorted square-pyramidal geometries with τ₅ values of 0.01–0.17 (τ₅ = 0 for ideal square pyramidal) . For instance, reaction with Cu(ClO₄)₂ in acetonitrile produces binuclear complexes with Cu···Cu distances of 3.772 Å .
Structural Motifs in Metal Complexes
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Paddle-Wheel Dinuclear Units: Two copper ions bridged by acetate ligands, with apical methanol or water molecules .
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Intramolecular Interactions: C–H···O contacts between quinoline C–H and acetate oxygen atoms stabilize metal coordination spheres .
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Magnetic Properties: Antiferromagnetic coupling observed in analogous complexes (J = −120 cm⁻¹) .
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